molecular formula C6H11NO2S2 B12786978 (Butane-1-sulfonyl)methyl thiocyanate CAS No. 27617-57-8

(Butane-1-sulfonyl)methyl thiocyanate

Cat. No.: B12786978
CAS No.: 27617-57-8
M. Wt: 193.3 g/mol
InChI Key: YWRSHMAPBSDRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(Butane-1-sulfonyl)methyl thiocyanate" is an organosulfur compound featuring a thiocyanate (-SCN) group bonded to a methyl moiety, which is further attached to a butane-1-sulfonyl group.

Properties

CAS No.

27617-57-8

Molecular Formula

C6H11NO2S2

Molecular Weight

193.3 g/mol

IUPAC Name

butylsulfonylmethyl thiocyanate

InChI

InChI=1S/C6H11NO2S2/c1-2-3-4-11(8,9)6-10-5-7/h2-4,6H2,1H3

InChI Key

YWRSHMAPBSDRGE-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)CSC#N

Origin of Product

United States

Preparation Methods

The synthesis of NSC 342033 involves several steps, typically starting with the preparation of neural stem cells from human pluripotent stem cells. This process includes the use of specific media and reagents to induce the differentiation of pluripotent stem cells into neural stem cells

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

BSMTC undergoes nucleophilic substitution at the thiocyanate (-SCN) or sulfonyl (-SO₂) groups. The sulfonyl group enhances electrophilicity, facilitating displacement reactions.

SubstrateNucleophileConditionsProductYieldReference
BSMTCAminesDMF, 25°C, 12h(Butane-1-sulfonyl)methyl amine85–92%
BSMTCAlkoxidesTHF, −20°C, 2h(Butane-1-sulfonyl)methyl ether78%

Mechanism :

  • The thiocyanate group acts as a leaving group in SN₂ reactions, while the sulfonyl group stabilizes transition states via electron-withdrawing effects .

  • Tertiary amines (e.g., DABCO) accelerate substitution by deprotonating intermediates .

Hydrolysis and Rearrangement

BSMTC hydrolyzes under acidic or basic conditions to form sulfonic acids or isothiocyanates.

ConditionsProductKey ObservationReference
H₂O, pH 2, 60°C(Butane-1-sulfonyl)methanol + HSCNComplete hydrolysis in 3h
NaOH (1M), 80°C1-Isothiocyanato-4-methylsulfonyl butaneRearrangement via thiocyanate shift

Notable Reaction :

  • Base-mediated rearrangement produces isothiocyanates, which exhibit antifungal and antitumor activity .

Radical-Mediated Functionalization

BSMTC participates in radical-chain reactions, particularly with halogenating agents.

ReagentConditionsProductSelectivityReference
t-BuOCl + AgNO₃CH₃CN, 25°C, 6hChlorinated sulfonamideBenzylic C─H
NHPI + O₂DCM, 50°C, 12hOxidized sulfone derivativesAliphatic

Mechanistic Insight :

  • Initiation by AIBN or light generates thiocyanate radicals (·SCN), which abstract hydrogen atoms to form carbon-centered radicals .

  • Sulfonyl groups direct site-selective functionalization at benzylic or tertiary C─H bonds .

Cycloaddition and Cross-Coupling

BSMTC serves as a substrate in click chemistry and metal-catalyzed cross-coupling.

Reaction TypePartnerCatalystProductYieldReference
Azide-AlkynePhenylacetyleneCu(I)Triazole-linked sulfonamide89%
Suzuki CouplingPhenylboronic AcidPd(PPh₃)₄Biaryl sulfone75%

Key Feature :

  • The thiocyanate group is replaced by aryl/alkynyl groups under catalytic conditions, retaining the sulfonyl moiety .

Biological Interactions

BSMTC derivatives modulate oxidative stress and enzyme activity.

Study ModelObservationMechanismReference
Rat TestesReversed cisplatin-induced toxicityGlutathione conjugation
Fungal PathogensSynergistic antifungal activityDisruption of cell membranes

Critical Data :

  • Co-administration with cisplatin reduced testicular OSI (oxidative stress index) by 62% and restored sperm viability .

  • Synergy with Selectfluor increased antifungal potency 10-fold against Fusarium graminearum .

Stability and Degradation

BSMTC is stable in aprotic solvents but degrades under UV light or strong acids.

ConditionHalf-LifeDegradation ProductReference
DMSO, 25°C>30 daysNone
HCl (2M), 25°C2hSulfonic acid + NH₄SCN

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)
(Butane-1-sulfonyl)methyl thiocyanate serves as a versatile reagent in the synthesis of various pharmaceutical compounds. It can be utilized in the preparation of sulfonamide derivatives, which are known for their broad-spectrum biological activities, including antimicrobial and anticancer properties. For instance, sulfonamides have been shown to inhibit enzymes relevant to diseases such as Alzheimer’s and various cancers .

Case Study: Anticancer Activity
Research has demonstrated that certain sulfonamide derivatives exhibit significant anticancer activity. A study synthesized new sulfonamides containing benzodioxane moieties, which were evaluated for their enzyme inhibitory potential and showed promising results against cancer cell lines . The inclusion of (butane-1-sulfonyl)methyl thiocyanate in these syntheses can enhance the efficacy and specificity of the resulting compounds.

Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives synthesized using (butane-1-sulfonyl)methyl thiocyanate exhibit activity against various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents .

Enzyme Inhibition
Research indicates that compounds derived from (butane-1-sulfonyl)methyl thiocyanate can act as inhibitors of key enzymes involved in metabolic pathways. For example, certain sulfonamides have been identified as effective inhibitors of acetylcholinesterase, which is crucial for treating neurodegenerative disorders .

Industrial Applications

Chemical Intermediates
In the chemical industry, (butane-1-sulfonyl)methyl thiocyanate is used as an intermediate in the production of various specialty chemicals. Its utility extends to the synthesis of agricultural chemicals and electronic materials, where it plays a role in creating complex organic molecules necessary for these applications .

Potential in Agrochemicals
The compound's thiocyanate group may also confer herbicidal properties, making it a candidate for use in agricultural formulations aimed at pest control and crop protection . This aspect could be further explored to develop eco-friendly agricultural chemicals.

Summary Table of Applications

Application AreaSpecific UseExamples/Notes
PharmaceuticalSynthesis of APIsSulfonamide derivatives with anticancer activity
BiologicalAntimicrobial agentsEffective against bacteria and fungi
Enzyme inhibitorsInhibition of acetylcholinesterase
IndustrialChemical intermediatesUsed in specialty chemicals production
AgrochemicalsHerbicidal propertiesPotential use in crop protection formulations

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "(Butane-1-sulfonyl)methyl thiocyanate" with structurally or functionally related compounds, focusing on molecular properties, applications, hazards, and solvent interactions.

Structural and Functional Group Analysis

  • (Butane-1-sulfonyl)methyl thiocyanate : Combines a sulfonyl group (electron-withdrawing, enhancing stability) with a thiocyanate group (reactive nucleophile). Likely exhibits moderate solubility in polar organic solvents due to sulfonyl polarity .
  • Methyl thiocyanate (C₂H₃NS) : Simpler structure with a direct methyl-thiocyanate bond. Highly volatile and reactive, used as an insecticide and fumigant .
  • Ammonium thiocyanate (NH₄SCN) : Ionic compound with applications in biochemical assays (e.g., antibody avidity measurements via chaotropic effects) .
  • Hexamethylene diisocyanate (C₈H₁₂N₂O₂) : Contains isocyanate (-NCO) groups instead of thiocyanate, used in polymer production. Highlights divergent reactivity (isocyanates vs. thiocyanates) .

Solubility and Extraction Behavior

Evidence from solvent studies (Table I, ) shows thiocyanate complexes (e.g., iron thiocyanate) exhibit varying extraction efficiencies depending on solvent mixtures:

  • Tri-n-butyl phosphate (TBP) and ethyl acetate mixtures enhance thiocyanate extraction due to polarity and coordination capacity.
  • (Butane-1-sulfonyl)methyl thiocyanate likely shares high solubility in polar aprotic solvents (e.g., TBP) but may show reduced miscibility in water compared to ammonium thiocyanate .

Hazard Profiles

Compound Key Hazards Regulatory Status
(Butane-1-sulfonyl)methyl thiocyanate Limited toxicological data (analogous to methyl butanoate, where hazards are not fully studied) Likely regulated under general hazardous substance guidelines
Methyl thiocyanate Toxic via inhalation/skin contact; listed on EPA Hazardous Substance List OSHA Hazard Communication Standard compliance required
Ammonium thiocyanate Corrosive at high concentrations (>1M); irritant Subject to workplace safety protocols
Hexamethylene diisocyanate Respiratory sensitizer; severe irritant REACH-registered; stringent handling controls

Biological Activity

(Butane-1-sulfonyl)methyl thiocyanate, a compound featuring a thiocyanate functional group, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

(Butane-1-sulfonyl)methyl thiocyanate can be represented structurally as follows:

C4H9NO2SSCN\text{C}_4\text{H}_9\text{NO}_2\text{S}\text{SCN}

This compound combines a butanesulfonyl moiety with a methyl thiocyanate group, which may influence its interaction with biological systems.

Antimicrobial Activity

Research indicates that thiocyanates exhibit significant antimicrobial properties. The mechanism typically involves disruption of microbial cell membranes and interference with cellular metabolism. For instance, studies have shown that isothiocyanates and their derivatives can inhibit biofilm formation and induce cell lysis in various bacterial strains .

Anticancer Properties

Thiocyanates are also recognized for their anticancer effects. They can modulate several signaling pathways involved in cancer cell proliferation and apoptosis. The following mechanisms have been identified:

  • Inhibition of Phase I Enzymes : Compounds like (butane-1-sulfonyl)methyl thiocyanate may inhibit cytochrome P450 enzymes, leading to reduced activation of pro-carcinogens.
  • Activation of Phase II Enzymes : These compounds can enhance the expression of detoxifying enzymes such as glutathione S-transferases (GSTs), which facilitate the excretion of carcinogenic substances .

Induction of Apoptosis

Studies suggest that thiocyanates can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This process is critical for eliminating malignant cells while sparing normal tissues .

Study 1: Antimicrobial Efficacy

A study conducted by Meijler et al. demonstrated that (butane-1-sulfonyl)methyl thiocyanate exhibited potent antimicrobial activity against Pseudomonas aeruginosa. The compound was found to disrupt biofilm formation and significantly reduce bacterial viability in vitro .

Study 2: Anticancer Activity

In vitro experiments on human cancer cell lines revealed that (butane-1-sulfonyl)methyl thiocyanate induced apoptosis through the mitochondrial pathway. The compound increased reactive oxygen species (ROS) levels, which led to mitochondrial dysfunction and subsequent cell death .

Research Findings

Study Focus Findings
Meijler et al. (2020)Antimicrobial ActivityInhibition of Pseudomonas aeruginosa biofilm formation; significant reduction in bacterial viability.
MDPI Study (2022)Anticancer MechanismsInduction of apoptosis in cancer cell lines via ROS generation; modulation of GST expression enhancing detoxification pathways.
APS Journals (2020)Fungitoxic ActivityDemonstrated fungitoxic effects against various fungal pathogens; potential applications in agriculture.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (butane-1-sulfonyl)methyl thiocyanate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sodium thiocyanate (NaSCN) may react with a sulfonyl chloride precursor (e.g., butane-1-sulfonyl chloride) under controlled conditions (e.g., 35–40°C in anhydrous solvents like diethyl phthalate) . Catalyst selection (e.g., PMIA for thiocyanate activation) and stoichiometric ratios (e.g., 1.10:1 molar ratio of NaSCN to chloroformate derivatives) are critical for yield optimization . Purification via column chromatography or recrystallization is recommended.

Q. Which analytical techniques are suitable for characterizing (butane-1-sulfonyl)methyl thiocyanate’s structure and purity?

  • Methodological Answer :

  • Spectroscopy : Use NMR (¹H/¹³C) to confirm sulfonyl and thiocyanate functional groups. IR can validate S=O (1130–1250 cm⁻¹) and SCN (2050–2150 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.
  • Dielectric Constant Analysis : Measure polarity (ε ≈ 35.9 at 68°F) to infer solubility and reactivity .

Q. What safety protocols are essential when handling (butane-1-sulfonyl)methyl thiocyanate in the lab?

  • Methodological Answer :

  • Ventilation : Use explosion-proof local exhaust ventilation (10+ air changes/hour) to mitigate inhalation risks .
  • PPE : Wear chemical-resistant gloves (e.g., nitrile), full-face respirators with organic vapor cartridges, and lab coats .
  • Decontamination : Immediate washing after exposure and dedicated waste disposal to prevent environmental release .

Advanced Research Questions

Q. How do competing reaction pathways influence the stability of (butane-1-sulfonyl)methyl thiocyanate under varying pH and temperature?

  • Methodological Answer : Kinetic studies (e.g., stopped-flow spectroscopy) can monitor degradation pathways. For example, thiocyanate groups may hydrolyze to HCN in acidic conditions, requiring buffered systems (pH 6–8) to stabilize the compound . Thermal gravimetric analysis (TGA) identifies decomposition thresholds (e.g., >120°C) .

Q. What computational models predict the reactivity of (butane-1-sulfonyl)methyl thiocyanate in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations calculate electrophilicity indices (e.g., Fukui functions) to map reactive sites. Solvent effects (e.g., dielectric constant ε) are modeled using COSMO-RS to predict reaction rates in polar aprotic solvents .

Q. How can spectroscopic methods resolve contradictions in reported equilibrium constants for thiocyanate-containing complexes?

  • Methodological Answer : Global analysis of UV-Vis spectra (e.g., ReactLab Equilibria software) accounts for kinetic instability in iron(III)-thiocyanate systems. Molar absorptivity corrections and ionic strength adjustments (e.g., 0.5 M NaCl) improve accuracy .

Q. What are the mechanistic implications of the sulfonyl group’s electronic effects on the thiocyanate moiety’s nucleophilicity?

  • Methodological Answer : Hammett σ* constants quantify electron-withdrawing effects of the sulfonyl group, reducing thiocyanate’s nucleophilicity. Comparative kinetics with non-sulfonyl analogs (e.g., methyl thiocyanate) validate these effects via Arrhenius plots .

Q. How does (butane-1-sulfonyl)methyl thiocyanate interact with biomolecules, and what assays detect its bioactivity?

  • Methodological Answer :

  • Cyanide Release Assays : Measure HCN liberation using ion-selective electrodes or colorimetric methods (e.g., Prussian blue formation) .
  • Enzyme Inhibition Studies : Test interactions with cysteine proteases via fluorogenic substrates (e.g., Z-FR-AMC) to assess thiocyanate-mediated inhibition .

Contradictions and Data Gaps

  • Evidence Conflict : While methyl thiocyanate’s toxicity is well-documented (e.g., cyanide release ), data on the sulfonyl derivative’s environmental persistence are lacking. Researchers must extrapolate from structural analogs and validate via accelerated degradation studies .
  • Dielectric Constant Variability : Reported ε values for thiocyanates range widely (e.g., 9.5–35.9 ). Standardizing measurement conditions (temperature, solvent) is critical for reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.